2-[3-(Tert-butyl)phenoxy]aniline
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Overview
Description
2-[3-(Tert-butyl)phenoxy]aniline is an organic compound with the molecular formula C16H19NO It is a derivative of aniline, where the aniline moiety is substituted with a tert-butyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tert-butyl)phenoxy]aniline typically involves the reaction of 3-(tert-butyl)phenol with aniline in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium as a catalyst and boron reagents . The reaction conditions generally include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tert-butyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(Tert-butyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenolic compound with similar steric hindrance due to tert-butyl groups.
Aniline: The parent compound without the tert-butyl and phenoxy substitutions.
Phenol: A simpler aromatic compound with a hydroxyl group.
Uniqueness
2-[3-(Tert-butyl)phenoxy]aniline is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct steric and electronic properties. These substitutions can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)17/h4-11H,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVBIEDGMMFZHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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